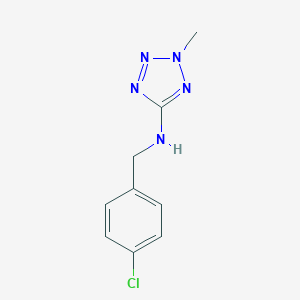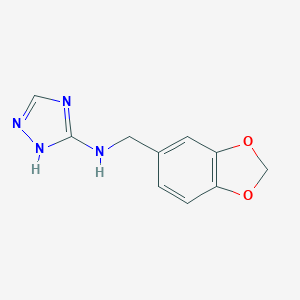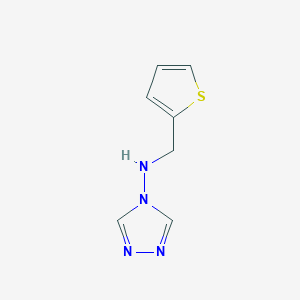
2-Methyl-4-naphthalen-2-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-naphthalen-2-yl-1,3-thiazole is a heterocyclic compound that has been studied extensively for its potential applications in various scientific research fields. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for use in a wide range of scientific applications. In
Wirkmechanismus
The mechanism of action of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
Biochemical and physiological effects:
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the growth and proliferation of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-4-naphthalen-2-yl-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it an attractive candidate for use in various scientific applications. This compound is relatively easy to synthesize and can be obtained in high yield with relatively simple reaction conditions. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research is the investigation of the potential applications of this compound in the field of materials science, including the synthesis of novel materials with unique properties. Finally, the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease, should be further explored.
Synthesemethoden
The synthesis of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole involves the reaction of 2-methyl-4-nitroaniline with thioacetic acid in the presence of a catalyst such as zinc dust or iron powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of the reagents.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In materials science, 2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-methyl-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11NS/c1-10-15-14(9-16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI-Schlüssel |
YCTUEHYQMRRBAS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![N-(2H-tetraazol-5-yl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B275610.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)

